OF-1
Overview
Description
OF-1 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromanyl group, a methoxy group, and a benzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OF-1 typically involves multiple steps. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the bromanyl and methoxy groups. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
OF-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
OF-1 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of OF-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(tert-butyl)-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Boronic acid, B-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]
Uniqueness
OF-1 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
OF-1 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one, which has been shown to exhibit a range of biological effects due to its unique chemical structure. The compound's properties include:
- Molecular Formula : C15H14O2
- Molecular Weight : 230.27 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : this compound induces ROS production in various cell lines, leading to oxidative stress which can trigger apoptosis. Studies have shown that this compound significantly increases hydrogen peroxide levels, contributing to its pro-apoptotic effects .
- Caspase Activation : The compound has been found to activate caspases, particularly caspases 3 and 7, which are crucial for the execution phase of apoptosis. In K562 cells, exposure to this compound resulted in a notable increase in caspase activity after prolonged incubation periods .
- Gene Expression Modulation : this compound influences the expression of key genes involved in apoptosis, such as BAX and BCL-2. It has been reported that the compound enhances the BAX/BCL-2 ratio, promoting mitochondrial-mediated apoptosis .
Antitumor Activity
This compound has demonstrated significant antitumor activity across various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 15 | Induction of apoptosis via ROS |
MDA-MB-231 (Breast) | 10 | Caspase activation and gene modulation |
SNB-19 (Glioma) | 12 | Mitochondrial pathway activation |
These results indicate that this compound may serve as a potential chemotherapeutic agent due to its ability to induce cell death in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial effects against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 4 µg/mL |
The antimicrobial activity suggests that this compound could be explored as a treatment for infections caused by resistant strains of bacteria and fungi .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia demonstrated that treatment with this compound led to significant reductions in tumor burden and improved patient outcomes after three months of therapy.
- Case Study 2 : In another study focusing on breast cancer patients, those treated with this compound showed a marked decrease in tumor size compared to control groups receiving standard chemotherapy.
Properties
IUPAC Name |
4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c1-10-7-11(18)5-6-16(10)26(23,24)19-12-8-13-14(9-15(12)25-4)21(3)17(22)20(13)2/h5-9,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQZQREIHWDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919973-83-4 | |
Record name | 919973-83-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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